7-cyclopropyl-5-((3,4-dichlorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “7-cyclopropyl-5-((3,4-dichlorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrimido[4,5-d]pyrimidine core, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step reactions . The synthesis usually involves the formation of the pyrimidine ring, followed by various substitutions to add the different functional groups .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrimido[4,5-d]pyrimidine core, a cyclopropyl group at the 7-position, a thioether group at the 5-position linked to a 3,4-dichlorobenzyl group, and two dione groups at the 2 and 4 positions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its functional groups. For instance, the thioether group might undergo oxidation, and the dichlorobenzyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the polar dione groups and the potentially aromatic pyrimidine ring could influence its solubility and reactivity .Scientific Research Applications
Heterocyclic Compound Synthesis
The compound is related to the synthesis and study of heterocyclic compounds, which play a crucial role in medicinal chemistry due to their wide range of biological activities. For instance, the synthesis of polyfunctional fused heterocyclic compounds via indene-1,3-diones illustrates the broader category of chemical reactions and structural frameworks that such compounds can participate in or form. These reactions often involve various starting materials, including thioxopyrimidinones, to yield complex heterocyclic structures with potential therapeutic properties (Hassaneen et al., 2003).
Antioxidant Activity
Further research into the structural modifications of similar compounds reveals their antioxidant activity. For example, the synthesis and antioxidant activity study of 7-thio derivatives of dihydropyrimidinones demonstrate that structural variations in these molecules can significantly impact their biological properties, including their ability to scavenge free radicals and protect against oxidative stress (Kononevich et al., 2014).
Catalytic Applications
Moreover, the compound's structural motif finds relevance in catalysis. Research on the use of thiourea dioxide in water as a recyclable catalyst for synthesizing dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives highlights the compound's role in facilitating environmentally friendly chemical processes. This method leverages the compound's chemical properties to promote reactions under mild conditions, contributing to greener chemistry practices (Verma & Jain, 2012).
Novel Synthesis Methods
Research on novel synthesis methods for heterocyclic compounds, such as the efficient procedure for new fused pyrimidinone derivatives, showcases the compound's involvement in the development of new chemical synthesis strategies. These strategies are crucial for the discovery of novel molecules with potential applications in pharmaceuticals and materials science (Aly et al., 2018).
Future Directions
properties
IUPAC Name |
7-cyclopropyl-5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2S/c1-23-15-13(17(25)24(2)18(23)26)16(22-14(21-15)10-4-5-10)27-8-9-3-6-11(19)12(20)7-9/h3,6-7,10H,4-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCTYQWCSHQQEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CC3)SCC4=CC(=C(C=C4)Cl)Cl)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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